molecular formula C13H24Br2N2O2 B6285948 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate;  95% CAS No. 1174207-75-0

1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95%

Cat. No. B6285948
CAS RN: 1174207-75-0
M. Wt: 400.15 g/mol
InChI Key: MXXFNLMXTHMAMQ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate is a chemical compound with a piperazine moiety. Piperazines are important due to their many pharmacological properties . The compound is related to 1-(2-Methoxyphenyl)piperazine, which is a product that can be found in laboratories and chemical industries .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis route for 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate is not available in the retrieved information.

Scientific Research Applications

Neuroreceptor Imaging

This compound has been utilized in the synthesis of macrocyclic appended piperazines for 5-HT1A neuroreceptor imaging . The visualization of these receptors is crucial for managing and treating neurological disorders. The compound forms metal complexes with Gd3+, Eu3+, and Ga3+ that serve as brain imaging agents for modalities like PET, SPECT, or MRI .

Radiopharmaceuticals

As part of radiopharmaceutical development, the compound is involved in the synthesis of ligands that bind to CNS receptors in vivo. This is significant for understanding the pathophysiology of various neurological and psychiatric disorders, aiding in their diagnosis and treatment .

Molecular Modelling

The compound is used in molecular modelling studies, particularly in homology modelling and docking studies. These studies are essential for designing drugs that target specific receptors in the central nervous system, such as the 5-HT1A receptor .

Synthesis of Functionalized Compounds

It serves as a precursor in the synthesis of functionalized compounds. For instance, it’s used to prepare cyclic amine substituted Tröger’s base derivatives and functionalized bis(mercaptoimidazolyl)borates, which have applications in chemical biology .

Organic Electronics

Derivatives of this compound have been researched for their potential in organic electronics. They have been used to achieve high conductivity in coevaporated thin films, which is promising for various organic electronic devices .

Chemical Biology & Medicinal Chemistry

In medicinal chemistry, the compound is a key intermediate for the development of new therapeutic agents. Its versatility allows for the creation of a wide range of bioactive molecules with potential applications in disease treatment .

Future Directions

The future directions for research on this compound could include elucidating its specific synthesis route, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Further studies could also explore its potential applications in various fields, such as pharmaceuticals, due to the pharmacological properties of piperazine derivatives .

properties

IUPAC Name

1-(2-methoxyphenyl)-2,2-dimethylpiperazine;hydrate;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2BrH.H2O/c1-13(2)10-14-8-9-15(13)11-6-4-5-7-12(11)16-3;;;/h4-7,14H,8-10H2,1-3H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXFNLMXTHMAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1C2=CC=CC=C2OC)C.O.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate

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